molecular formula C25H27F3N4O6 B2829821 N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351648-39-9

N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

Cat. No. B2829821
CAS RN: 1351648-39-9
M. Wt: 536.508
InChI Key: RFDHUTSMJGKIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is a useful research compound. Its molecular formula is C25H27F3N4O6 and its molecular weight is 536.508. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

A study focused on synthesizing a series of N-benzylated derivatives based on the lead compound donepezil, which is used for Alzheimer's disease management. The research highlighted the synthesis and evaluation of compounds for anti-Alzheimer's activity, showcasing two compounds with significant anti-Alzheimer's profiles. These findings suggest a potential direction for developing new therapeutic agents for Alzheimer's disease (Gupta et al., 2020).

Anti-inflammatory and Analgesic Research

Another study synthesized novel compounds derived from visnaginone and khellinone, evaluating their analgesic and anti-inflammatory activities. The research found that certain compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory effects, comparable to sodium diclofenac, suggesting their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial Research

A study on the synthesis and evaluation of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes reported their high antibacterial activity against both Gram-negative and Gram-positive bacteria. This research contributes to the field of antimicrobial agents, indicating the potential of these complexes in treating bacterial infections (Patil et al., 2010).

Cancer Research

Research into novel anaplastic lymphoma kinase inhibitors for cancer treatment identified compound 1 as a potent ALK inhibitor. However, its pharmacokinetics were affected by mouse-specific enzymatic hydrolysis. The study highlights the importance of understanding enzymatic pathways in drug clearance and the development of more stable compounds for efficacy studies (Teffera et al., 2013).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O2.C2H2O4/c1-32-18-8-6-16(7-9-18)14-27-22(31)29-12-10-17(11-13-29)15-30-20-5-3-2-4-19(20)28-21(30)23(24,25)26;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3,(H,27,31);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDHUTSMJGKIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

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